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Core Mechanism: Inhibition of Dihydroorotate
Dehydrogenase (DHODH)
Ipflufenoquin is a novel, broad-spectrum quinoline fungicide that introduces a new mode of

action in the control of plant pathogenic fungi.[1][2] Its primary molecular target is the

mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de

novo pyrimidine biosynthesis pathway.[1][3] Ipflufenoquin is classified by the Fungicide

Resistance Action Committee (FRAC) under Code 52, designating it as a DHODH inhibitor.[1]

[3]

The inhibition of DHODH disrupts the synthesis of pyrimidine-based nucleotides, which are

essential for the production of DNA, RNA, and other vital cellular components in fungi.[1][3]

Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in this

pathway.[3] By blocking this enzyme, ipflufenoquin effectively halts pyrimidine production,

leading to the cessation of fungal growth and, ultimately, cell death.[3] This targeted action

provides high efficacy against a range of fungal diseases, including gray mold and apple scab.

A significant aspect of ipflufenoquin's mechanism of action is its shared target with the clinical

antifungal drug candidate, olorofim.[3] This has raised concerns about the potential for cross-

resistance, where the use of ipflufenoquin in agricultural settings could select for fungal

strains that are also resistant to olorofim.[3]
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Quantitative Data: In Vitro Inhibition of DHODH
The inhibitory activity of ipflufenoquin against DHODH has been quantified, demonstrating its

potency. The following table summarizes the key findings from in vitro studies on Aspergillus

fumigatus DHODH.

Target Enzyme Compound IC50 (nM) Notes

Wild-type A. fumigatus

DHODH
Ipflufenoquin 774 (± 144)

Demonstrates direct

inhibition of the target

enzyme.[3]

Wild-type A. fumigatus

DHODH
Olorofim 51 (± 14)

Included for

comparison, showing

higher potency than

ipflufenoquin in this

assay.[3]

Mutant A. fumigatus

DHODH (Gly119Ser,

Gly119Cys,

Gly119Val,

Gly119Ala)

Ipflufenoquin
4-5 fold greater than

wild-type

Mutations at the

Gly119 position,

known to confer

resistance to olorofim,

also reduce the

susceptibility to

ipflufenoquin.[3]

Experimental Protocols
In Vitro DHODH Inhibition Assay
A foundational experiment to determine the direct inhibitory effect of ipflufenoquin on its target

enzyme is the in vitro DHODH assay.

Objective: To measure the dose-dependent inhibition of recombinant DHODH by ipflufenoquin
and determine the IC50 value.

Methodology:
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Enzyme Source: Recombinant Aspergillus fumigatus DHODH enzyme is expressed and

purified.

Assay Buffer: The assay is conducted in a buffer solution, typically composed of 50 mM Tris-

HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.1% Triton X-100.[3]

Substrates and Reagents:

L-dihydroorotic acid (1 mM) serves as the substrate for DHODH.[3]

Coenzyme Q2 (0.05 mM) acts as the electron acceptor.[3]

2,6-dichloroindophenol (DCIP) (0.1 mM) is used as a redox indicator, which changes color

as it is reduced.[3]

Procedure:

The recombinant DHODH enzyme is incubated in the assay buffer in the presence of a

range of ipflufenoquin concentrations.

The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.

The rate of DCIP reduction is monitored spectrophotometrically by measuring the

decrease in absorbance at a specific wavelength (e.g., 600 nm).

The enzyme activity at each ipflufenoquin concentration is calculated and compared to

the activity in the absence of the inhibitor to determine the percentage of inhibition.[3]

Data Analysis: The percentage of inhibition is plotted against the logarithm of the

ipflufenoquin concentration, and the IC50 value (the concentration of inhibitor required to

reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Silico Molecular Docking
Computational methods are employed to predict the binding of ipflufenoquin to the DHODH

enzyme.
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Objective: To model the interaction between ipflufenoquin and the DHODH protein and to

correlate binding affinity with fungicide sensitivity.

Methodology:

Protein Structure Prediction: The three-dimensional structure of the target DHODH enzyme

from a specific fungal species (e.g., Botrytis cinerea) is predicted using tools like AlphaFold2.

Molecular Docking Simulation: Software such as Autodock Vina is used to simulate the

binding of ipflufenoquin to the predicted DHODH structure. This involves exploring various

possible conformations of the ligand (ipflufenoquin) within the active site of the protein.

Binding Affinity Calculation: The simulation calculates the binding affinity (ΔG, in kcal/mol),

which represents the strength of the interaction between ipflufenoquin and DHODH. A more

negative value indicates a stronger binding affinity.

Correlation Analysis: The calculated binding affinities are then correlated with experimentally

determined fungicide sensitivity values (e.g., EC50 values) for different fungal species.
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Caption: Mechanism of ipflufenoquin action via inhibition of DHODH in the pyrimidine

biosynthesis pathway.
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Caption: Experimental workflow for the in vitro DHODH inhibition assay.
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Caption: Logical relationship between in silico predicted binding affinity and in vitro fungicide

sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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